molecular formula C9H11N3O2 B182437 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid CAS No. 51640-97-2

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid

Cat. No. B182437
CAS RN: 51640-97-2
M. Wt: 193.2 g/mol
InChI Key: VRWCLZQPQNNJAU-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a chemical compound with the molecular formula C9H11N3O2 . It is a solid substance and has a molecular weight of 193.21 .


Molecular Structure Analysis

The molecular structure of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is represented by the formula 1S/C9H11N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H2, (H,13,14) (H2,10,11,12) .


Physical And Chemical Properties Analysis

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a solid substance . It has a molecular weight of 193.21 . The compound is stored at room temperature .

Scientific Research Applications

  • Anticancer Activity

    • Quinazoline and quinazolinone derivatives have been found to inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against a panel of four cancer cell lines .
    • They exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin .
  • Antibacterial Activity

    • Quinazoline and quinazolinone derivatives have shown significant antibacterial activity .
    • Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives .
  • Anti-inflammatory Activity

    • Quinazoline and quinazolinone derivatives have demonstrated anti-inflammatory activity .
  • Antifungal Activity

    • Quinazoline and quinazolinone derivatives have shown antifungal activity .
  • Antimalarial Activity

    • Quinazoline and quinazolinone derivatives have demonstrated antimalarial activity .
  • Anticonvulsant Activity

    • Quinazoline and quinazolinone derivatives have shown anticonvulsant activity .
  • Antiviral Activity

    • Indole derivatives possess various biological activities, including antiviral activity .
  • Anti-HIV Activity

    • Indole derivatives have shown anti-HIV activity .
  • Antioxidant Activity

    • Indole derivatives have demonstrated antioxidant activity .
  • Antitubercular Activity

    • Indole derivatives have shown antitubercular activity .
  • Antidiabetic Activity

    • Indole derivatives have demonstrated antidiabetic activity .
  • Anticholinesterase Activities

    • Indole derivatives have shown anticholinesterase activities .
  • Anthelmintic Activity

    • Quinoline derivatives have shown anthelmintic activity .
  • Cardiotonic Activity

    • Quinoline derivatives have demonstrated cardiotonic activity .
  • Analgesic Activities

    • Quinoline derivatives have shown analgesic activities .
  • Folate Biosynthesis Pathway

    • Tetrahydrobiopterin, a compound structurally similar to “2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid”, is an important metabolite of the folate biosynthesis pathway .

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H2,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWCLZQPQNNJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199586
Record name 1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid

CAS RN

51640-97-2
Record name 1-(2,4-Bis(phenylmethoxy)phenyl)-2-methoxyethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051640972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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